molecular formula C16H20N2O2 B7531397 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one

5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one

Cat. No. B7531397
M. Wt: 272.34 g/mol
InChI Key: XNDOZOBYUSANGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one, also known as ATCUN, is a chelator that has been extensively studied in the field of bioinorganic chemistry. It is a cyclic peptide that contains a pyridinone moiety and a tridentate ligand that can coordinate with metal ions. ATCUN has been shown to have various applications in scientific research, such as in the synthesis of metalloproteins and as a tool for studying metalloenzymes.

Mechanism of Action

The mechanism of action of 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one involves the coordination of metal ions to the tridentate ligand. The resulting metal complex can then interact with biological molecules, such as proteins and enzymes, and modulate their activity. The pyridinone moiety of 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one has been shown to enhance the stability of the metal complex and increase its affinity for metal ions.
Biochemical and Physiological Effects:
5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of metalloenzymes, such as carbonic anhydrase and cytochrome c oxidase, and to modulate the activity of metalloproteins, such as copper-zinc superoxide dismutase. 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one in lab experiments is its ability to selectively chelate metal ions. This allows researchers to study the effects of specific metal ions on biological systems. However, one limitation of using 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one is its potential toxicity at high concentrations. Careful consideration must be given to the concentration of 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one used in experiments to avoid any adverse effects.

Future Directions

There are several future directions for the study of 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one. One area of research is the development of new metal complexes that can be used as therapeutic agents. Another area of research is the use of 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one as a tool for studying the role of metal ions in disease processes, such as Alzheimer's disease and cancer. Additionally, the use of 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one as a fluorescent probe for detecting metal ions in biological systems could be further explored.

Synthesis Methods

The synthesis of 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one involves the condensation of a pyridinone derivative with a cyclic amine. The reaction is typically carried out in the presence of a coupling reagent, such as HBTU or DIC, and a base, such as triethylamine. The resulting product can be purified by column chromatography or recrystallization.

Scientific Research Applications

5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one has been widely used in scientific research as a chelator for various metal ions, including copper, nickel, and zinc. It has been used in the synthesis of metalloproteins, such as copper-zinc superoxide dismutase, and as a tool for studying metalloenzymes, such as carbonic anhydrase and cytochrome c oxidase. 5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one has also been used as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-2-1-13(8-17-15)16(20)18-9-12-4-10-3-11(5-12)7-14(18)6-10/h1-2,8,10-12,14H,3-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDOZOBYUSANGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)N(C3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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